(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate
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Overview
Description
(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate is a complex chemical compound known for its versatile properties. It is extensively used in scientific research, ranging from pharmaceutical studies to material science, making it an essential tool for exploring innovative solutions.
Preparation Methods
The synthesis of (2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate typically involves several steps. One common method includes the sulfonation of 4-bromo-3-methoxybenzene with chlorosulfonic acid, followed by the reaction with 2-chlorophenol under controlled conditions. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dioxane. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to modify proteins and other biomolecules.
Industry: The compound is used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its action depend on the specific application and target molecule .
Comparison with Similar Compounds
(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties. Similar compounds include:
4-Bromo-3-chlorophenol: Used as a precursor in organic synthesis.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Used in coupling reactions.
These compounds share some similarities in their chemical structure but differ in their specific applications and reactivity.
Properties
IUPAC Name |
(2-chlorophenyl) 4-bromo-3-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO4S/c1-18-13-8-9(6-7-10(13)14)20(16,17)19-12-5-3-2-4-11(12)15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAPNWVOXUQSQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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